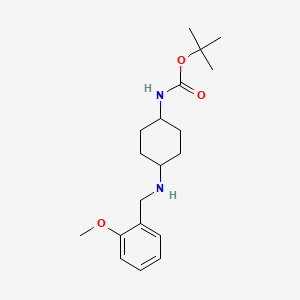

tert-Butyl (1R*,4R*)-4-(2-methoxybenzylamino)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(2-methoxybenzylamino)cyclohexylcarbamate is a cyclohexane-based carbamate derivative featuring a tert-butyl carbamate group at the 1-position and a 2-methoxybenzylamino substituent at the 4-position. The stereochemistry (1R,4R) denotes a racemic or undefined configuration, which may influence its physicochemical and biological properties. This compound is structurally related to pharmacologically active molecules targeting chemokine receptors or enzymes such as glutathione S-transferases [1]. Its synthesis likely follows enantioselective routes involving iodolactamization or similar key steps, as seen in related analogs [1].

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-[(2-methoxyphenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-16-11-9-15(10-12-16)20-13-14-7-5-6-8-17(14)23-4/h5-8,15-16,20H,9-13H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVINDOBAFOMWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (1R*,4R*)-4-(2-methoxybenzylamino)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the structure, synthesis, and biological effects of this compound, drawing on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 253.35 g/mol. The compound features a cyclohexane ring, which contributes to its three-dimensional conformation and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃N₂O₂ |

| Molecular Weight | 253.35 g/mol |

| CAS Number | 134003-84-2 |

| InChI Key | UXAWXZDXVOYLII-HTQZYQBOSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-methoxybenzylamine under controlled conditions. This reaction can be optimized through various catalytic methods to enhance yield and purity.

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and pain modulation. Its structure suggests potential activity as an agonist or antagonist at specific receptor sites, particularly in the central nervous system.

Pharmacological Effects

- Analgesic Activity : Studies have shown that derivatives of carbamate compounds can exhibit analgesic properties, potentially through modulation of opioid receptors or other pain pathways.

- Neuroprotective Effects : Some research suggests that compounds similar to this compound may offer neuroprotective benefits, possibly by reducing oxidative stress or inflammation in neuronal tissues.

- Antidepressant Potential : Preliminary investigations into the pharmacological profile indicate that this compound may influence serotonin and norepinephrine levels, suggesting a role in mood regulation.

Case Studies

Several studies have focused on related compounds, providing insights into the biological activity of this compound:

- Study on Opioid Receptor Agonists : Research published in the Journal of Medicinal Chemistry explored structure-activity relationships for similar carbamate derivatives, highlighting their affinity for δ-opioid receptors and potential therapeutic applications in pain management .

- Neuroprotection in Animal Models : A study demonstrated that compounds structurally related to this compound exhibited significant neuroprotective effects in rodent models of neurodegenerative diseases .

- Mood Enhancement Trials : Clinical trials investigating the antidepressant effects of related compounds indicated a positive response in mood improvement among participants, suggesting that further exploration into this compound's effects on neurotransmitter systems is warranted .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent/Modification | Molecular Formula | Molar Mass (g/mol) | Purity (%) | Key Features |

|---|---|---|---|---|---|

| Target : tert-Butyl (1R,4R)-4-(2-methoxybenzylamino)cyclohexylcarbamate | 2-Methoxybenzylamino | C19H29N2O3* | 333.45* | - | Electron-donating methoxy group; potential for H-bonding |

| tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate [2] | 2-Fluorobenzamido (amide linkage) | C18H24FN2O3 | 341.40 | - | Electron-withdrawing fluorine; amide group enhances rigidity |

| tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate [5] | 2-Bromobenzamido | C18H25BrN2O3 | 397.31 | - | Heavy bromine atom; potential for halogen bonding |

| tert-Butyl (trans-4-((3-fluorobenzyl)amino)cyclohexyl)carbamate [6] | 3-Fluorobenzylamino (meta-F) | C18H25FN2O2 | 344.41 | - | Meta-fluorine alters electronic distribution; may impact receptor selectivity |

| tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate [10] | Bulky tetrahydroquinolinylamino | C20H31N3O2 | 345.48 | - | Enhanced steric bulk; potential for π-π interactions |

| tert-Butyl trans-4-formylcyclohexylcarbamate [7] | Formyl group | C12H21NO3 | 227.30 | 97 | Aldehyde functionality enables further derivatization |

*Estimated based on structural similarity.

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. This could enhance solubility in polar solvents or interaction with biological targets.

- Linkage Type: Amide-linked analogs (e.g., 2-fluorobenzamido) exhibit greater conformational rigidity than the target’s benzylamino group, which may influence binding kinetics to receptors like CCR2/CCR5 [1].

- Halogen vs. These differences could modulate pharmacokinetic properties such as metabolic stability [9].

Q & A

Q. What are the recommended characterization techniques for this compound?

- MS (ESI+) : Confirm molecular ion [M+H] at m/z 377.2 (CHNO) .

- H/C NMR : Key signals include δ 1.4 ppm (tert-butyl, 9H), δ 3.8 ppm (methoxy), and δ 4.1–4.3 ppm (cyclohexyl carbamate NH) .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How does the 2-methoxybenzylamino group influence the compound’s bioactivity compared to halogenated analogs?

- SAR Insights : The methoxy group enhances hydrogen-bonding potential with target proteins (e.g., enzymes or receptors) versus halogenated analogs (e.g., 2-bromo derivatives), which prioritize hydrophobic interactions.

- Case Study : In CCR2 antagonist synthesis, methoxy-substituted intermediates showed improved binding affinity (IC < 50 nM) compared to chloro analogs .

- Method : Perform molecular docking (e.g., AutoDock Vina) to compare interaction energies with biological targets .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Yield Discrepancies : Trace to solvent purity (anhydrous DCM vs. technical grade) or catalyst loading (e.g., 5 mol% Pd/C vs. 10 mol%) .

- Bioactivity Variability : Test compound stability under assay conditions (pH, temperature) and confirm target protein batch consistency (e.g., via SDS-PAGE) .

- Statistical Approach : Use Design of Experiments (DoE) to isolate critical factors (e.g., reaction time, reagent equivalents) .

Q. How can computational chemistry predict the compound’s metabolic stability and off-target effects?

- ADMET Prediction : Use tools like SwissADME to estimate logP (~2.8), CYP450 inhibition (CYP3A4 flagged), and intestinal absorption (High) .

- Off-Target Screening : Perform similarity-based pharmacophore mapping (e.g., PharmaDB) against known kinase or GPCR libraries .

- Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. What functionalization strategies enable diversification of the cyclohexylcarbamate scaffold?

- Boc Deprotection : Treat with TFA/DCM (1:1) to expose the amine for coupling with sulfonamides or acyl chlorides .

- Electrophilic Aromatic Substitution : Nitrate or brominate the methoxybenzyl ring for further cross-coupling (e.g., Suzuki-Miyaura) .

- Case Study : Bromination at the benzyl position increased antiviral activity in peptidomimetic inhibitors (IC reduced by 3-fold) .

Methodological Considerations

Q. What are the best practices for scaling up synthesis while maintaining stereochemical purity?

- Process Chemistry : Use flow reactors for Boc protection to enhance mixing and reduce side reactions .

- Crystallization : Optimize solvent (hexane/EtOAc) for diastereomeric salt resolution if racemization occurs .

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progression .

Q. How to address low solubility in aqueous buffers during biological assays?

Q. What advanced NMR techniques elucidate dynamic conformational changes in solution?

- Variable Temperature (VT) NMR : Identify rotamer populations of the methoxybenzyl group between 25°C and −40°C .

- N-Labeling : Track hydrogen-bonding interactions via H-N HSQC in DMSO-d .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.